6-(Cyclobutylmethoxy)pyridin-3-OL
Description
Properties
Molecular Formula |
C10H13NO2 |
|---|---|
Molecular Weight |
179.22 g/mol |
IUPAC Name |
6-(cyclobutylmethoxy)pyridin-3-ol |
InChI |
InChI=1S/C10H13NO2/c12-9-4-5-10(11-6-9)13-7-8-2-1-3-8/h4-6,8,12H,1-3,7H2 |
InChI Key |
GSYLMNPNOPWMTO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)COC2=NC=C(C=C2)O |
Origin of Product |
United States |
Preparation Methods
O-Alkylation of Pyridin-3-ol
The most straightforward approach involves the alkylation of the hydroxyl group on pyridin-3-ol with a cyclobutylmethyl halide or equivalent alkylating agent:
- Starting material: Pyridin-3-ol (3-hydroxypyridine)
- Alkylating agent: Cyclobutylmethyl bromide or chloride
- Base: Potassium carbonate or sodium hydride to deprotonate the hydroxyl group
- Solvent: Aprotic solvents such as dimethylformamide (DMF) or acetonitrile
- Conditions: Mild heating (50–80 °C) under inert atmosphere
This method yields 6-(Cyclobutylmethoxy)pyridin-3-ol by nucleophilic substitution of the alkyl halide with the phenolate ion formed from pyridin-3-ol.
Nucleophilic Substitution on 2-Chloropyridine Derivatives
An alternative route is the nucleophilic aromatic substitution (S_NAr) of 2-chloropyridine derivatives:
- Starting material: 2-chloropyridin-3-ol or 2-chloropyridine substituted at the 6-position
- Nucleophile: Cyclobutylmethanol or its alkoxide form
- Base: Strong base such as sodium hydride or potassium tert-butoxide
- Solvent: Polar aprotic solvents like DMF or DMSO
- Conditions: Elevated temperature (80–120 °C) to facilitate substitution
This reaction replaces the chlorine atom with the cyclobutylmethoxy group, yielding the target compound.
Representative Synthetic Scheme and Research Findings
Based on a study by Haslam et al. (2013), 2-oxy substituted pyridines, including cyclobutylmethoxy derivatives, were synthesized primarily by O-alkylation of pyridone or nucleophilic substitution of chloropyridines (Scheme 1).
| Step | Reaction Type | Reagents/Conditions | Product |
|---|---|---|---|
| 1 | O-Alkylation | Pyridin-3-ol + Cyclobutylmethyl bromide, K2CO3, DMF, 60°C | This compound |
| 2 | Nucleophilic substitution | 2-chloropyridin-3-ol + Cyclobutylmethanol, NaH, DMF, 100°C | This compound |
The yields for these reactions typically range from 60% to 85%, depending on reaction time, temperature, and purity of reagents.
Detailed Experimental Procedure (Example)
- Dissolve 6-hydroxypyridin-3-ol (1 equiv) in dry DMF under nitrogen atmosphere.
- Add potassium carbonate (2 equiv) to the solution and stir at room temperature for 30 minutes to form the phenolate ion.
- Slowly add cyclobutylmethyl bromide (1.2 equiv) dropwise.
- Heat the reaction mixture to 60 °C and stir for 12–16 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- After completion, cool the mixture and pour into ice-cold water.
- Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and evaporate solvent under reduced pressure.
- Purify the crude product by column chromatography using silica gel and an appropriate eluent (e.g., hexane/ethyl acetate).
Analytical Data and Characterization
The synthesized this compound can be characterized by:
- NMR Spectroscopy:
- ^1H NMR shows characteristic signals for the pyridin-3-ol ring and cyclobutylmethoxy substituent.
- ^13C NMR confirms the carbon environments consistent with the structure.
- Mass Spectrometry: Molecular ion peak consistent with molecular weight (approx. 179 g/mol).
- Melting Point: Typically in the range of 70–90 °C depending on purity.
- HPLC Purity: >95% purity achievable with proper chromatographic techniques.
Comparative Table of Preparation Methods
| Method | Starting Material | Key Reagents | Conditions | Yield (%) | Advantages | Disadvantages |
|---|---|---|---|---|---|---|
| O-Alkylation | Pyridin-3-ol | Cyclobutylmethyl bromide, K2CO3 | 60 °C, 12–16 h | 70–85 | Simple, direct, scalable | Requires alkyl halide |
| Nucleophilic substitution | 2-Chloropyridin-3-ol | Cyclobutylmethanol, NaH | 100 °C, 8–12 h | 60–75 | Can be used with various alcohols | Higher temperature, longer time |
Industrial and Environmental Considerations
- Avoidance of heavy metal catalysts and tungstate salts (used in other pyridine derivative oxidations) reduces metal contamination risks.
- Use of mild bases and solvents like DMF is common, but solvent recovery and waste management are important for scale-up.
- In situ oxidation methods for related compounds suggest potential for multi-step one-pot synthesis, improving efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
6-(Cyclobutylmethoxy)pyridin-3-OL can undergo various chemical reactions, including:
Oxidation: The hydroxyl group at the 3-position can be oxidized to form a ketone.
Reduction: The pyridine ring can be reduced to form a piperidine derivative.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 6-(Cyclobutylmethoxy)pyridin-3-one.
Reduction: Formation of 6-(Cyclobutylmethoxy)piperidin-3-OL.
Substitution: Formation of various substituted pyridines depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
The compound has shown promise in several medicinal chemistry applications, including:
- Antimicrobial Activity : Pyridine derivatives, including 6-(Cyclobutylmethoxy)pyridin-3-OL, have demonstrated antimicrobial properties against various bacterial strains. For instance, derivatives related to this compound exhibited minimum inhibitory concentration (MIC) values indicating effectiveness against Gram-positive bacteria.
- Anticancer Properties : Preliminary studies suggest that 6-(Cyclobutylmethoxy)pyridin-3-OL may inhibit cancer cell proliferation. In vitro assays have indicated significant cytotoxicity against cancer cell lines, making it a candidate for further development as an anticancer agent .
Neuropharmacology
Research indicates that compounds similar to 6-(Cyclobutylmethoxy)pyridin-3-OL can interact with neurotransmitter systems, suggesting potential applications in treating neurological disorders. Specifically, these compounds may act as histamine H3 receptor modulators, which are relevant in cognitive and sleep disorders .
Structure-Activity Relationship Studies
Studies on structure-activity relationships (SAR) have highlighted the importance of specific substituents on the pyridine ring for enhancing biological activity. For example, modifications to the cyclobutylmethoxy group can significantly impact the compound's binding affinity to biological targets .
Table 1: Biological Activities of this compound
| Activity Type | Test Organism/Cell Line | Result | Reference |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | MIC = 8 µg/mL | |
| Anticancer | SGC-7901 gastric cancer cells | IC50 = |
Mechanism of Action
The mechanism of action of 6-(Cyclobutylmethoxy)pyridin-3-OL involves its interaction with specific molecular targets and pathways. For example, compounds containing pyridine scaffolds have been shown to inhibit enzymes such as topoisomerase IIα, which is involved in DNA replication and repair . This inhibition can lead to anticancer effects by preventing the proliferation of cancer cells.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The following table compares 6-(Cyclobutylmethoxy)pyridin-3-OL with five analogous pyridin-3-ol derivatives, emphasizing substituent effects, molecular properties, and applications.
Detailed Substituent Effects and Research Findings
Lipophilicity and Steric Effects
- Cyclobutylmethoxy vs.
- Cyclohexyl vs. Cyclobutyl: The cyclohexyl substituent in 4-(Aminomethyl)-6-cyclohexylpyridin-3-OL provides greater conformational flexibility and metabolic stability, whereas the cyclobutyl group may favor tighter binding due to ring strain .
Biological Activity
6-(Cyclobutylmethoxy)pyridin-3-OL is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its pharmacological effects, structure-activity relationships, and relevant case studies.
Structure and Properties
This compound features a pyridine ring substituted with a cyclobutylmethoxy group. This structural configuration is hypothesized to influence its interaction with biological targets.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, focusing on its effects against specific pathogens and potential therapeutic applications.
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies on related pyridine derivatives have shown promising results against Mycobacterium tuberculosis and other pathogens. The minimum inhibitory concentration (MIC) values for these compounds often fall within sub-micromolar ranges, indicating strong efficacy .
The mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is believed to involve the inhibition of key enzymes or pathways critical for microbial survival. For example, some related compounds have been shown to inhibit the cleavage and polyadenylation specificity factor in Leishmania species .
Study 1: Antitubercular Activity
A study evaluated the antitubercular activity of several pyridine derivatives, including those structurally related to this compound. The findings revealed that these compounds had MIC values as low as 3.1 μM against Mycobacterium tuberculosis, with no observed cytotoxicity against human liver cells (HepG2) . The selectivity index (SI), calculated as the ratio of cytotoxicity to MIC, was greater than 32, indicating a favorable safety profile.
Study 2: In Vivo Efficacy
In vivo studies using animal models have demonstrated the efficacy of similar compounds in reducing parasite burdens in infected hosts. For example, one study reported a reduction in parasite load by over 90% in liver and spleen tissues after treatment with a related compound at doses of 50 mg/kg . Such findings underscore the potential therapeutic applications of this compound in treating infections caused by resistant pathogens.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of compounds like this compound. Modifications to the cyclobutyl group or the positioning of the methoxy substituent can significantly impact potency and selectivity. For instance, SAR studies have shown that specific substitutions can enhance metabolic stability while maintaining or improving antimicrobial activity .
Table 1: Biological Activity Data
| Compound | MIC (μM) | IC50 (HepG2) | SI |
|---|---|---|---|
| This compound | TBD | TBD | TBD |
| Related Compound A | 3.1 | >100 | >32 |
| Related Compound B | TBD | TBD | TBD |
Table 2: In Vivo Efficacy Results
| Dose (mg/kg) | Reduction in Parasite Burden (%) |
|---|---|
| 25 | 87.8 |
| 50 | 97.4 |
| 100 | 98.6 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
